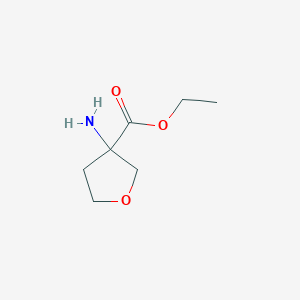

Ethyl 3-aminotetrahydrofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 3-aminooxolane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5,8H2,1H3 |

InChI Key |

AZSGXPNBTJZERX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCOC1)N |

Origin of Product |

United States |

Significance of Aminotetrahydrofuran Scaffolds in Organic Synthesis

The aminotetrahydrofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. The tetrahydrofuran (B95107) ring, a five-membered cyclic ether, provides a stable, sp³-rich framework that can adopt various conformations, allowing for precise three-dimensional positioning of appended functional groups. The incorporation of an amino group introduces a key site for further functionalization and for establishing crucial interactions, such as hydrogen bonding, with biological targets.

The presence of both an amine and a carboxylic acid derivative (in the form of an ester) at the same carbon atom, as seen in Ethyl 3-aminotetrahydrofuran-3-carboxylate, creates a quaternary α-amino acid-like structure embedded within a cyclic system. This feature is of significant interest in the design of peptidomimetics and other constrained molecules that can mimic or disrupt biological interactions. The synthesis of functionalized tetrahydrofuran and aminotetrahydrofuran scaffolds is a key area of research for accessing novel chemical matter for drug discovery programs. nih.gov

Role of Chiral Tetrahydrofuran Derivatives As Advanced Building Blocks

The development of methods to produce these chiral building blocks in high optical purity is an active area of research. google.com Such methods allow chemists to construct intricate molecular architectures with precise control over their stereochemical identity. Ethyl 3-aminotetrahydrofuran-3-carboxylate, possessing a stereocenter at the C3 position, can be prepared as a single enantiomer (either R or S configuration), making it a valuable precursor for creating stereochemically defined pharmaceutical intermediates. google.com

Overview of Research Trajectories for Ethyl 3 Aminotetrahydrofuran 3 Carboxylate

Classical Multistep Synthesis Routes

Classical approaches to the synthesis of the tetrahydrofuran core often rely on the cyclization of functionalized acyclic precursors. These multistep routes provide a versatile foundation for introducing the required substituents.

The construction of the this compound scaffold can be envisioned from simple, readily available acyclic precursors through intramolecular cyclization. A common strategy involves the intramolecular SN2 reaction of a hydroxyl nucleophile with a suitable leaving group, such as a halide or sulfonate ester. nih.gov

One plausible retrosynthetic approach begins with a substituted diethyl malonate derivative. The synthesis could proceed as follows:

Alkylation: Diethyl malonate can be alkylated with an epoxide, such as epibromohydrin, to introduce a three-carbon chain containing a hydroxyl group precursor.

Functional Group Introduction: The second substituent required for cyclization, a protected hydroxyl group, can be introduced. For instance, allylation of the malonate followed by dihydroxylation.

Amination Precursor: The amino group at the tertiary center is often introduced via a precursor functional group, such as a nitro group or an azide (B81097). This can be achieved through various methods, including the Michael addition of a nitroalkane to an α,β-unsaturated ester.

Cyclization: An intramolecular Williamson ether synthesis, where a hydroxyl group displaces a leaving group (e.g., a tosylate or halide) on the same molecule, would form the tetrahydrofuran ring. nih.gov

Reduction and Esterification: Finally, reduction of the nitro group to the amine, if this route is chosen, would yield the target amino ester.

Another strategy involves the cyclization of polyol precursors. For instance, a one-pot procedure has been developed for converting 1,2,4,5-tetraols into substituted tetrahydrofurans through regioselective sulfonylation followed by base-mediated cyclization. researchgate.net Adapting such a method would require the synthesis of a suitable polyol with precursors for the amino and carboxylate groups at the appropriate position.

The efficiency of classical multistep syntheses is highly dependent on the optimization of reaction conditions for each step. Key parameters include the choice of solvent, base, temperature, and protecting groups.

For the crucial cyclization step via Williamson ether synthesis, the choice of base and solvent is critical to favor the intramolecular reaction over intermolecular side reactions. Non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. acs.org The yield can be sensitive to the concentration of the substrate, with high-dilution conditions often favoring cyclization.

In routes involving the reduction of a nitro group, various reducing agents can be used. Catalytic hydrogenation (e.g., using Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl2) can be used, which has been shown to simultaneously effect the reduction of a nitro group and the esterification of a carboxylic acid in ethanol (B145695), potentially streamlining the synthesis. nih.gov

The following table summarizes typical reaction conditions for key transformations in a classical synthesis approach.

| Step | Reagents & Conditions | Purpose | Typical Yields |

| Alkylation | Diethyl malonate, NaH, Epibromohydrin, THF | C-C bond formation | 60-80% |

| Cyclization | KH, THF, High Dilution | Tetrahydrofuran ring formation | 50-70% |

| Nitro Reduction | SnCl2, Ethanol, Reflux | Conversion of nitro to amine | 70-90% |

| Esterification | Ethanol, H2SO4 (cat.), Reflux | Carboxylic acid to ethyl ester | 80-95% |

Note: Yields are generalized and highly dependent on the specific substrate and optimized conditions.

Asymmetric Synthesis Approaches

Controlling the stereochemistry at the C3 quaternary center is crucial for potential pharmaceutical applications. Asymmetric synthesis strategies aim to produce a single enantiomer of the target molecule. A patent describing the synthesis of optically pure 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights the importance of enantiomeric purity for this class of compounds. google.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones and pseudoephedrine are common examples of effective chiral auxiliaries. wikipedia.orgnih.gov

A potential strategy for this compound could involve the following steps:

Amide Formation: An α,β-unsaturated carboxylic acid is coupled with a chiral auxiliary, for instance, (S,S)-(+)-pseudoephedrine, to form a chiral amide. researchgate.net

Diastereoselective Aza-Michael Addition: A nitrogen nucleophile (e.g., a protected amine or an azide source) is added to the unsaturated amide. The steric hindrance from the chiral auxiliary directs the nucleophile to one face of the double bond, leading to the formation of one diastereomer preferentially.

Cyclization: The precursor is then cyclized to form the tetrahydrofuran ring.

Auxiliary Removal: The chiral auxiliary is cleaved, often by hydrolysis or reduction, to reveal the carboxylic acid or ester, yielding the enantiomerically enriched product.

The diastereoselectivity of these reactions is often high, and the choice of auxiliary and reaction conditions can be tuned to achieve the desired stereoisomer.

| Chiral Auxiliary | Key Reaction Type | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Aldol Reaction, Alkylation | >95% |

| Pseudoephedrine | Michael Addition, Alkylation | >90% |

| Camphor-derived auxiliaries | Diels-Alder, Aldol Reaction | >90% |

Note: Diastereomeric excess values are typical for reactions where these auxiliaries are employed and may vary for specific applications.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for the synthesis of heterocyclic compounds. rsc.orgrsc.org A particularly relevant strategy for synthesizing substituted tetrahydrofurans is the intramolecular oxy-Michael addition. nih.gov

In a potential organocatalytic route to an enantiomerically enriched precursor of this compound, a γ-hydroxy-α,β-unsaturated carbonyl compound could undergo cyclization catalyzed by a chiral organocatalyst.

Example Organocatalytic Strategy:

Reaction: Intramolecular Michael Addition.

Substrate: A linear precursor containing a hydroxyl group and an α,β-unsaturated ester with a nitro group at the α-position (e.g., Ethyl 2-nitro-5-hydroxyalk-2-enoate).

Catalyst: Chiral primary or secondary amines, such as diarylprolinol silyl (B83357) ethers or cinchona alkaloids, are frequently used. These catalysts activate the substrate by forming a chiral iminium ion or enamine intermediate.

Mechanism: The chiral catalyst promotes the intramolecular addition of the hydroxyl group to the double bond in a stereocontrolled manner, establishing the stereocenter at the C3 position and forming the tetrahydrofuran ring. nih.gov

Outcome: This reaction can produce highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivity (up to 99% ee). nih.govresearchgate.net The resulting nitro-substituted tetrahydrofuran can then be reduced to the target amino ester.

This approach is highly attractive due to the mild reaction conditions and the ability to control the absolute stereochemistry through the choice of catalyst enantiomer.

Enantioselective Catalytic Methods

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, including the tetrahydrofuran ring system. While the direct synthesis of this compound via these methods is not extensively documented, established palladium-catalyzed reactions for synthesizing substituted tetrahydrofurans provide a foundational framework.

One prominent strategy involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl and vinyl bromides. nih.gov This transformation can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The mechanism is believed to proceed through steps such as oxidative addition, alkene insertion, and intramolecular nucleophilic attack by the hydroxyl group. The choice of phosphine (B1218219) ligands and bases is critical for controlling the reaction's efficiency and selectivity. nih.gov

Additionally, palladium catalysis is employed in the perarylation of furan-3-carboxylic acids, which involves C-H bond cleavage and decarboxylation, demonstrating the versatility of palladium in modifying heterocyclic cores. nih.gov Gold-catalyzed reactions have also emerged as an effective method for synthesizing 3-aminotetrahydrofurans through the cyclization of 3-aminopent-4-yn-1-ols. researchgate.net These approaches highlight the potential of transition metal catalysis for creating the aminotetrahydrofuran scaffold, even if specific application to the title ester requires further adaptation. arkat-usa.orgnih.govacs.org

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(o-tol)₃ | γ-Hydroxy terminal alkene + Aryl/Vinyl bromide | Substituted Tetrahydrofurans | High diastereoselectivity for trans-isomers | nih.gov |

| Gold Catalyst | 3-Aminopent-4-yn-1-ol | 2-Arylidene-3-aminotetrahydrofurans | Intramolecular nucleophilic cyclization | researchgate.net |

| Palladium Catalyst | 3-Furan-carboxylic acid + Aryl bromide | Tetraarylfurans | Perarylation via C-H activation and decarboxylation | nih.gov |

Enzymatic Resolution and Biocatalysis

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. For this compound, enzymatic resolution and asymmetric synthesis are key strategies.

Lipases are widely used hydrolases that catalyze the enantioselective hydrolysis of racemic esters, a process known as kinetic resolution. nih.gov This approach has been successfully applied to the synthesis of optically pure derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. google.com In a typical kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the lipase (B570770) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are favored due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. mdpi.comresearchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values being crucial for achieving products with high enantiomeric excess (ee). nih.gov This method represents a robust and scalable route to chiral precursors of the title compound. google.com

Transaminases (TAs), especially ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krresearchgate.net This method offers the potential for 100% theoretical yield, circumventing the 50% yield limit of kinetic resolutions. nih.gov The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone substrate, guided by the enzyme's chiral active site. rsc.orgmdpi.com

For the synthesis of this compound, a hypothetical pathway would involve the transamination of a precursor, ethyl 3-oxotetrahydrofuran-3-carboxylate. The use of TAs is a cornerstone of green chemistry, as reactions are typically run in aqueous media under mild conditions, avoiding harsh reagents and metal catalysts. mbl.or.krrsc.org The continuous development and engineering of transaminases have expanded their substrate scope and stability, making them increasingly valuable for producing complex chiral amines for the pharmaceutical industry. researchgate.netrsc.org

Stereocontrolled Synthesis of Diastereomers and Enantiomers

The biological activity of molecules is often dependent on their specific three-dimensional structure. Consequently, methods for the stereocontrolled synthesis of specific diastereomers and enantiomers of this compound are of high importance.

A variety of strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov One approach involves the diastereoselective reaction of carbanions derived from γ,δ-epoxy compounds with aldehydes. sci-hub.stnih.gov In this method, the initial addition is reversible, and the final product's stereochemistry is controlled by the relative rates of cyclization of the intermediate adducts, often leading to a single major diastereoisomer. sci-hub.stnih.gov

Another powerful technique is iodoetherification, where the cyclization of an olefin bearing a hydroxyl group is induced by iodine. acs.org The stereochemical outcome of such reactions can be influenced by factors like allylic strain, which can direct the formation of specific relative stereochemistries in the resulting tetrahydrofuran ring. acs.org

Furthermore, enantiopure starting materials from the "chiral pool" can be used to synthesize specific enantiomers. For instance, chemically and enantiomerically pure (S)-3-amino tetrahydrofuran has been synthesized from natural amino acids like L-aspartic acid or L-methionine, providing a direct route to optically active building blocks without the need for resolution. researchgate.net These methods, which establish stereocenters with high precision, are crucial for accessing specific stereoisomers of complex molecules. nih.govchemistryviews.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute significantly to chemical waste. qub.ac.uk Performing reactions under solvent-free conditions can lead to higher process throughput, easier product purification, and a substantially lower environmental footprint. rsc.org

While specific solvent-free syntheses for this compound are not widely reported, the approach has been successfully applied to the production of other active pharmaceutical ingredients (APIs) and nitrogen-containing compounds. qub.ac.ukrsc.org For example, twin-screw extrusion (TSE) has been used for the continuous, solvent-free synthesis of hydrazone-based APIs, demonstrating the scalability of mechanochemical methods. qub.ac.uk Similarly, solvent-free A³ coupling reactions are used to produce propargylamines. rsc.org These examples showcase the potential for developing solvent-free or minimal-solvent processes for the synthesis of the title compound or its key intermediates.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-amino tetrahydrofuran |

| Ethyl 3-oxotetrahydrofuran-3-carboxylate |

| L-aspartic acid |

| L-methionine |

| Isopropylamine |

| Alanine |

| Vinyl bromide |

| Iodine |

Flow Chemistry Techniques

The application of flow chemistry, also known as continuous flow chemistry, has emerged as a transformative approach in modern organic synthesis. springerprofessional.de This technology offers significant advantages over traditional batch processing, particularly in the synthesis of complex molecules such as heterocyclic compounds and amino acid derivatives. springerprofessional.denih.gov The principles of flow chemistry, which involve the continuous pumping of reagents through a network of tubes or microreactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. flinders.edu.au This level of control often leads to improved reaction yields, higher selectivity, enhanced safety, and greater scalability. researchgate.netmdpi.com

The synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products, has greatly benefited from flow chemistry techniques. springerprofessional.demdpi.com Continuous flow methods have been successfully employed for the synthesis of a variety of heterocyclic systems, including indoles, pyrazoles, and tetrahydrofurans. researchgate.netmdpi.commdpi.com These processes often demonstrate significant rate enhancements and can enable reactions that are difficult or hazardous to perform in batch mode. springerprofessional.de For instance, highly exothermic or fast reactions can be managed safely in flow reactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. springerprofessional.de

In the context of synthesizing structures related to this compound, flow chemistry offers compelling potential. The tetrahydrofuran ring is a key structural motif, and its synthesis can be optimized using continuous flow processes. Research has shown that the diastereoselective synthesis of substituted tetrahydrofurans can be achieved with reduced reaction times, improved yields, and enhanced selectivities when compared to batch methods. researchgate.net For example, a continuous photoflow protocol has been developed for a three-component reaction to produce amino amides, showcasing the potential for multicomponent reactions in a flow setup. researchgate.net

Furthermore, the synthesis of amino acid esters, another key feature of the target molecule, has been successfully adapted to flow chemistry. mdpi.com Lipase-catalyzed Michael additions of aromatic amines to acrylates have been performed in continuous-flow microreactors to produce β-amino acid esters with short residence times and under green reaction conditions. mdpi.com This highlights the compatibility of biocatalysis with flow technology, offering a sustainable route to chiral amino acid derivatives.

While a specific flow chemistry synthesis for this compound is not extensively documented in publicly available research, the established success in the continuous flow synthesis of both tetrahydrofuran derivatives and amino acid esters provides a strong foundation for its development. A hypothetical multi-step flow process could be envisioned, integrating key bond-forming reactions in a continuous sequence. flinders.edu.au Such a process might involve, for example, an initial Michael addition to form a precursor, followed by a cyclization step within the same flow system to construct the tetrahydrofuran ring. The use of immobilized reagents and in-line purification techniques could further streamline the synthesis, leading to a more efficient and automated production of the target compound. durham.ac.ukdurham.ac.uk

The table below summarizes representative examples of flow chemistry applications in the synthesis of related heterocyclic and amino acid structures, illustrating the typical improvements observed over batch processes.

| Product Type | Reaction Type | Key Advantages of Flow Chemistry | Reference |

| Substituted Tetrahydrofurans | Sequential Michael addition and Prins cyclization | Reduced reaction times, improved selectivity, enhanced yields, and scalability. | researchgate.net |

| β-Amino Acid Esters | Lipase-catalyzed Michael addition | Green reaction conditions, short residence time (30 min), and easy process control. | mdpi.com |

| Indole Derivatives | Various (e.g., Hemetsberger–Knittel synthesis) | Drastic acceleration of reactions, enhanced yields, and cleaner reaction profiles. | mdpi.com |

| Peptides | Solid-phase peptide synthesis | Rapid synthesis of large and complex peptides with precise and reproducible control. | chimia.chyoutube.com |

The data clearly indicates that flow chemistry provides significant advantages for the synthesis of molecules with structural motifs similar to this compound. The ability to control reaction conditions with high precision allows for the optimization of complex reaction sequences, ultimately leading to more efficient and sustainable synthetic routes. springerprofessional.deresearchgate.net

Reactions Involving the Ester Functionality

The ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-aminotetrahydrofuran-3-carboxylic acid, under either acidic or basic conditions. This transformation is a fundamental reaction for converting the ester into a group that can be further activated for other coupling reactions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of ethanol, yields the carboxylic acid. masterorganicchemistry.com

Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible process forms a carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid product.

While specific studies detailing the hydrolysis of this compound are not prevalent, the principles of Fischer esterification and saponification are standard, well-established organic reactions applicable to this substrate. masterorganicchemistry.com The resulting product, 3-aminotetrahydrofuran-3-carboxylic acid, is a known chemical entity. bldpharm.comlookchem.com

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Mechanism | Product |

|---|---|---|---|

| Acidic | H₂O, Acid Catalyst (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | 3-aminotetrahydrofuran-3-carboxylic acid |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, this allows for the modification of the ester group to, for example, a methyl or benzyl (B1604629) ester, which might be required for specific synthetic strategies or to alter the compound's physical properties.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonating the carbonyl oxygen. The new alcohol then acts as a nucleophile, leading to a tetrahedral intermediate. After proton transfers, the original ethanol group is eliminated, and deprotonation of the new ester yields the final product. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used as the catalyst. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and proceeding through an addition-elimination mechanism. masterorganicchemistry.com

Catalysts such as silica (B1680970) chloride and Scandium(III) triflate have also been shown to be effective for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Table 2: Representative Transesterification Reactions

| Target Ester | Alcohol | Catalyst | General Conditions |

|---|---|---|---|

| Methyl Ester | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Reflux in excess methanol |

| Benzyl Ester | Benzyl Alcohol | Acid or Base | Heating with benzyl alcohol |

Amidation Reactions

The direct conversion of the ester functionality into an amide can be achieved by reacting this compound with a primary or secondary amine. This reaction, known as aminolysis, is crucial for synthesizing a wide array of 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are precursors in medicinal chemistry. google.com

While direct aminolysis of esters often requires high temperatures, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com For instance, iron(III) chloride has been used as a Lewis acid catalyst for direct amidation from esters under solvent-free conditions at lower temperatures (e.g., 80 °C). mdpi.com The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides often involves reacting the parent ester with a desired amine, sometimes in the presence of coupling agents or under conditions that facilitate the reaction. google.com The reaction is compatible with a range of primary and secondary amines. mdpi.com

Transformations at the Amine Group

The primary amine group is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, protection, and reductive amination pathways.

Acylation and Protection Strategies

The nucleophilic primary amine can readily react with acylating agents to form amides. This is a common strategy for introducing diverse functional groups or for protecting the amine during subsequent chemical transformations.

Acylation: The reaction is typically carried out using acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct. google.com This results in the formation of an N-acyl derivative. For example, reaction with triethyl orthoacetate can achieve N-acetylation. nih.gov

Protection: To prevent unwanted reactions at the amine group, it can be protected with a variety of standard protecting groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc), introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and benzyloxycarbonyl (Cbz), introduced using benzyl chloroformate. These groups can be selectively removed later in the synthetic sequence. google.com

Table 3: Common Acylation and Amine Protection Reactions

| Transformation | Reagent | Product Type |

|---|---|---|

| Acetylation | Acetyl Chloride or Acetic Anhydride | N-acetyl derivative |

| Benzoylation | Benzoyl Chloride | N-benzoyl derivative |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected amine |

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to synthesize secondary and tertiary amines. masterorganicchemistry.comlibretexts.org In this process, the primary amine of this compound reacts with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

This two-step, one-pot procedure avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comharvard.edu This method is highly versatile and tolerates a wide range of functional groups on both the amine and the carbonyl component. harvard.eduorganic-chemistry.org

Table 4: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate |

| Acetone | NaBH₃CN | Ethyl 3-(isopropylamino)tetrahydrofuran-3-carboxylate |

Amine-Derived Functional Group Interconversions

The primary amino group in this compound is a key site for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Acylation: The amino group readily undergoes acylation reactions with acylating agents such as acyl halides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Solvents like methylene (B1212753) chloride, tetrahydrofuran, or ethyl acetate (B1210297) are commonly employed. The acylation can also be achieved using a free carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). google.com

Sulfonylation: The synthesis of sulfonamides from this compound can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. sci-hub.seresearchgate.net This reaction is a common method for introducing a sulfonamide moiety, which is a significant functional group in medicinal chemistry. researchgate.netprinceton.edu The choice of solvent and base can influence the reaction's efficiency.

Urea (B33335) Formation: The amino group can be converted into a urea functionality through several methods. One common approach involves the reaction with an isocyanate. asianpubs.org Alternatively, the amine can react with phosgene (B1210022) or a phosgene equivalent, like triphosgene, to form an intermediate that then reacts with another amine to yield a urea. nih.gov Modern methods also allow for the synthesis of ureas from carboxylic acids and amines via rearrangement reactions, such as the Curtius or Hofmann rearrangement, which proceed through an isocyanate intermediate. organic-chemistry.org

Reductive Amination: While the primary amine is already present, it can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, respectively. This transformation typically involves the initial formation of an imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or hydrogen with a catalyst. mdpi.com

Table 1: Examples of Amine-Derived Functional Group Interconversions

| Transformation | Reagents and Conditions | Product Functional Group |

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH2Cl2) | Amide |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., CH2Cl2) | Sulfonamide |

| Urea Formation | Isocyanate, solvent (e.g., THF) | Urea |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH4), solvent (e.g., methanol) | Secondary or Tertiary Amine |

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions often require harsh conditions or the presence of specific reagents that can activate the ether linkages. For instance, treatment with strong acids in the presence of a nucleophile can lead to cleavage of the C-O bonds. Frustrated Lewis pairs have also been shown to mediate the ring-opening of tetrahydrofuran. nih.gov

Rearrangement reactions of the tetrahydrofuran core of this compound itself are not extensively documented. However, derivatives of tetrahydrofurans can undergo various rearrangements, often catalyzed by acids or metals, leading to the formation of other heterocyclic systems or acyclic products. The specific nature of any potential rearrangement would be highly dependent on the substituents present on the ring and the reaction conditions employed.

Functionalization at Other Ring Positions

Functionalization at the C2, C4, and C5 positions of the tetrahydrofuran ring of this compound presents a synthetic challenge due to the lower reactivity of these C-H bonds compared to the nucleophilic amino group and the electrophilic ester. However, modern synthetic methods offer potential pathways for such transformations.

Radical-mediated reactions, such as those involving N-bromosuccinimide (NBS) for allylic or benzylic bromination, could potentially be adapted for the functionalization of activated C-H bonds adjacent to the oxygen atom (C2 and C5) under specific conditions. Furthermore, directed C-H activation methodologies, employing transition metal catalysts and a directing group, could offer a regioselective approach to introduce functional groups at specific ring positions. The amino or carboxylate group on the substrate could potentially serve as an internal directing group to guide the catalyst to a specific C-H bond.

Chemo- and Regioselective Reactions

The presence of multiple functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions.

Chemoselectivity: In many reactions, the primary amino group is the most nucleophilic site and will react preferentially with electrophiles. For example, in acylation or sulfonylation reactions, the amine will react selectively over the ester or the ether oxygen of the tetrahydrofuran ring under standard conditions. This inherent chemoselectivity allows for the straightforward modification of the amino group without the need for protecting the other functionalities.

Regioselectivity: Regioselectivity becomes a key consideration when attempting to functionalize the tetrahydrofuran ring itself. As mentioned, without the use of directing groups or specific catalysts, achieving regioselective functionalization at the C2, C4, or C5 positions is challenging. Any reaction that could proceed via a radical or carbocation intermediate might lead to a mixture of products due to the similar reactivity of the methylene groups in the ring. Therefore, the development of highly regioselective methods is an important area of research for expanding the synthetic utility of this scaffold. nih.gov

Derivatization and Analog Design of Ethyl 3 Aminotetrahydrofuran 3 Carboxylate

Synthesis of Substituted 3-aminotetrahydrofuran-3-carboxylic Acid Amides

The conversion of the carboxylate group of ethyl 3-aminotetrahydrofuran-3-carboxylate into an amide is a primary method for derivatization. This transformation is crucial for creating compounds with altered biological activities and physicochemical properties. The synthesis of these amides is typically achieved through standard peptide coupling protocols where the carboxylic acid (obtained from the hydrolysis of the parent ester) is activated and subsequently reacted with a primary or secondary amine. google.comgoogle.com

A variety of coupling reagents have been successfully employed for this purpose. These reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. luxembourg-bio.com Common activating agents used in these syntheses include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like racemization. google.comgoogle.comnih.gov

Other effective coupling systems include phosphonium (B103445) salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, particularly with challenging or electron-deficient amines. google.comucl.ac.uk The choice of solvent (e.g., dichloromethane, dimethylformamide) and base (e.g., triethylamine, diisopropylethylamine) is optimized to ensure complete reaction and high purity of the resulting amide derivative. nih.gov

| Coupling Reagent System | Typical Additive | Key Characteristics |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | Water-soluble byproducts, good for a wide range of amines. |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Forms insoluble dicyclohexylurea byproduct, which is easily filtered. |

| HATU | DIPEA (Diisopropylethylamine) | Highly efficient, rapid reactions, suitable for sterically hindered substrates. |

| CDI (1,1'-Carbonyldiimidazole) | None | Forms an activated acyl-imidazole intermediate; byproducts are gaseous. |

| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | Et3N (Triethylamine) | Effective for electron-deficient amines with reduced racemization risk. |

Design and Synthesis of Spirocyclic Derivatives

The quaternary carbon at the C3 position of the 3-aminotetrahydrofuran-3-carboxylate scaffold makes it an attractive starting point for the synthesis of spirocyclic compounds. nih.gov These structures, where two rings share a single atom, introduce significant three-dimensional complexity and conformational rigidity, which are desirable features in drug design.

One synthetic approach involves the elaboration of the existing functional groups—the amine and the carboxylate—into a new ring system. For example, the amino group can serve as a nucleophile in a cyclization reaction. A common strategy is the Pictet-Spengler reaction, where the amine could react with an aldehyde or ketone tethered to the molecule, or an intermolecular reaction with a dialdehyde (B1249045) like glutaraldehyde, to form a new spiro-fused heterocyclic ring. nih.gov

Alternatively, the carboxylate group can be reduced to a hydroxymethyl group, which, along with the existing amino group, forms a 1,2-amino alcohol motif. This di-functional system can then be reacted with ketones or aldehydes to form spiro-oxazolidine (B91167) or related heterocyclic systems. Another strategy involves converting the carboxylate into a longer chain containing an electrophilic center, which can then undergo intramolecular cyclization by the C3-amino group to form a spiro-lactam. The synthesis of spiro-thiazolidines from ketone precursors is a well-established method that could be adapted for this scaffold. researchgate.netnih.gov

Incorporation into Peptide and Peptidomimetic Structures

The unique, conformationally constrained structure of 3-aminotetrahydrofuran-3-carboxylic acid makes it a valuable non-canonical amino acid for incorporation into peptides and peptidomimetics. Its rigid tetrahydrofuran (B95107) ring can be used to induce specific secondary structures, such as turns or helices, in a peptide chain, or to serve as a scaffold for presenting pharmacophoric groups in a defined spatial orientation. rsc.orgrsc.org

The incorporation of this cyclic amino acid into a growing peptide chain is typically accomplished using standard solid-phase peptide synthesis (SPPS). The synthesis involves several key steps:

N-terminal Protection: The amino group of the 3-aminotetrahydrofuran-3-carboxylic acid is protected, commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. ljmu.ac.uk

Carboxyl Activation: The carboxylic acid is activated using standard coupling reagents, as described in section 4.1, to facilitate amide bond formation with the free N-terminus of the peptide chain attached to the solid support.

Coupling and Deprotection: The protected and activated amino acid is coupled to the resin-bound peptide. The N-terminal protecting group is then removed, allowing for the addition of the next amino acid in the sequence.

Research has demonstrated that the ribosomal machinery can incorporate various cyclic amino acids, suggesting the biological synthesis of peptides containing such motifs is also feasible. nih.govrepec.org The use of oxetane-based dipeptide building blocks in SPPS further highlights the compatibility of such cyclic structures in peptide synthesis. ljmu.ac.uk

Generation of Ring-Expanded and Ring-Contracted Analogs

Modifying the size of the tetrahydrofuran ring leads to analogs with altered bond angles and conformational preferences, which can significantly impact biological activity. Both ring-contracted (oxetane) and ring-expanded (tetrahydropyran, oxepane) analogs are synthetically accessible.

Ring-Contracted Analogs (Oxetanes): The synthesis of 3-aminooxetane-3-carboxylic acid derivatives provides a more strained, four-membered ring system. acs.orgmdpi.com These are often prepared through multi-step sequences starting from precursors like 3-methyleneoxetane or oxetan-3-one. nih.govresearchgate.net For instance, aza-Michael addition of an amine to a methyl 2-(oxetan-3-ylidene)acetate intermediate can generate the desired 3-substituted oxetane (B1205548) core. mdpi.com The oxetane ring is valued in medicinal chemistry as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving properties like solubility and metabolic stability. acs.org

Ring-Expanded Analogs (Tetrahydropyrans and Oxepanes): Analogs with larger rings, such as 3-aminotetrahydropyran-3-carboxylic acid or 3-aminooxepane-3-carboxylic acid, can be synthesized through ring-expansion reactions. One documented method involves the photochemical ring expansion of oxetanes, which proceeds through an ylide intermediate to form a tetrahydrofuran. rsc.org Similar logic can be applied to expand a tetrahydrofuran to a tetrahydropyran (B127337). Another powerful strategy is the ring-opening of cyclic ketones, which can be functionalized to produce distal amino acid derivatives of varying chain lengths that can then be cyclized to form larger heterocyclic rings. researchgate.net The synthesis of teixobactin (B611279) analogs has shown that pharmacophores can tolerate ring expansion with homo-amino acids while retaining biological activity. escholarship.org

| Analog Type | Ring System | General Synthetic Strategy | Key Structural Feature |

|---|---|---|---|

| Ring-Contracted | Oxetane (4-membered) | Michael addition to oxetane precursors; cyclization of 1,3-diols. | Increased ring strain, compact structure. |

| Parent Compound | Tetrahydrofuran (5-membered) | - | Conformationally flexible envelope/twist forms. |

| Ring-Expanded | Tetrahydropyran (6-membered) | Ring expansion of tetrahydrofurans; cyclization of 1,5-diols. | Stable chair conformations, less puckered than THF. |

| Ring-Expanded | Oxepane (7-membered) | Ring expansion of tetrahydropyrans; cyclization of longer-chain precursors. | Highly flexible, multiple low-energy conformations. |

Stereochemical Divergence in Derivative Synthesis

The C3 carbon of 3-aminotetrahydrofuran-3-carboxylate is a quaternary stereocenter. Controlling its absolute configuration, as well as the configuration of any new stereocenters introduced during derivatization, is critical for developing stereochemically pure compounds.

Several strategies are employed to achieve stereochemical control. For the synthesis of enantiomerically pure starting material, chiral resolution is a common method. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid, followed by separation of the diastereomers via crystallization. google.comgoogle.com Enantiopure starting materials can also be synthesized from chiral pool precursors like L-aspartic acid or L-methionine. researchgate.net

When creating new stereocenters, diastereoselective reactions are employed. For example, the diastereoselective synthesis of highly substituted amino-tetrahydrofurans has been achieved through the reductive amination of a 4-oxofuran precursor. nih.gov This reaction can establish up to three contiguous stereocenters with high selectivity. Similarly, catalytic enantioselective methods, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, have been developed to produce polysubstituted tetrahydrofuran derivatives with excellent control over the stereochemistry at the C2 and C5 positions. chemistryviews.org The stereochemical outcome of these reactions is dictated by the chiral catalyst or auxiliary used, allowing for access to different stereoisomers by simply changing the enantiomer of the catalyst or auxiliary. nih.gov

Stereochemical Aspects in Ethyl 3 Aminotetrahydrofuran 3 Carboxylate Research

Chiral Recognition and Resolution Methods

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This principle is the foundation for the separation, or resolution, of racemic mixtures. For Ethyl 3-aminotetrahydrofuran-3-carboxylate and its parent acid, several resolution methods have been explored to isolate the desired enantiomerically pure forms.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes to catalyze reactions on only one enantiomer of a racemic mixture. For derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, enzymatic resolution is a documented method for preparing compounds with high optical purity. google.com For instance, a racemic ester can be subjected to hydrolysis by a lipase (B570770), which will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by conventional chemical methods. This approach is valued for its efficiency and environmentally benign conditions. researchgate.netresearchgate.net

Chemical Resolution: This classical method involves the use of a chiral resolving agent to form a pair of diastereomers with the racemic compound. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. A patent describes the use of mandelic acid as a resolving agent for 3-amino-tetrahydrofuran-3-carboxylic acid derivatives. google.com The acidic resolving agent forms diastereomeric salts with the basic amino group of the racemic compound, which can then be separated.

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. google.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. While highly effective, this method can be more expensive for large-scale preparations compared to chemical resolution. tcichemicals.com

| Method | Principle | Typical Reagents/Systems | Advantages | Considerations |

|---|---|---|---|---|

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Lipases, Proteases. | High enantioselectivity, mild reaction conditions. researchgate.net | Requires screening for a suitable enzyme; separation of product from unreacted substrate is necessary. |

| Chemical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Chiral acids (e.g., mandelic acid, tartaric acid). google.com | Cost-effective for large scale, well-established technique. tcichemicals.com | Requires stoichiometric amounts of resolving agent; success depends on the crystallization properties of the diastereomers. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Columns with covalently bonded or coated chiral selectors. | High separation efficiency, applicable to analytical and preparative scales. tcichemicals.com | Higher cost of CSPs, can be limited in throughput for large-scale synthesis. tcichemicals.com |

Diastereoselective and Enantioselective Control in Reactions

Achieving stereochemical control during the synthesis of the tetrahydrofuran (B95107) ring is crucial for producing enantiomerically enriched this compound without the need for resolution. This involves diastereoselective and enantioselective reactions, where new stereocenters are created with a preference for a specific configuration.

Diastereoselective Synthesis: Many strategies for the synthesis of substituted tetrahydrofurans proceed with high diastereoselectivity. researchgate.net These methods often rely on intramolecular cyclization reactions where the existing stereocenters in an acyclic precursor direct the formation of new stereocenters in the ring. For example, intramolecular SN2 reactions of hydroxyl nucleophiles with tethered leaving groups are a classical approach. nih.gov The stereochemistry of the resulting tetrahydrofuran is dictated by the configuration of the starting material. Similarly, Prins cyclizations and rearrangements of oxonium ions can generate substituted tetrahydrofurans with specific relative stereochemistry. nih.gov

Enantioselective Synthesis: The goal of enantioselective synthesis is to produce a chiral molecule with a preference for one enantiomer over the other. For tetrahydrofuran derivatives, this can be achieved using chiral catalysts or auxiliaries. chemistryviews.org For instance, a Cu-catalyzed asymmetric Henry reaction followed by iodocyclization has been used to access 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org Such catalytic asymmetric methods are highly desirable as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular SN2 Cyclization | An internal hydroxyl group displaces a leaving group (e.g., halide, sulfonate) to form the THF ring. | Stereochemistry is transferred from the acyclic precursor to the cyclic product. | nih.gov |

| Prins-Pinacol Cascade | A Prins cyclization of an oxonium ion generates a carbocation which undergoes a pinacol (B44631) rearrangement. | Provides access to 3-acyl tetrahydrofuran derivatives. | nih.gov |

| Catalytic Asymmetric Cyclization | Use of a chiral catalyst (e.g., a metal-ligand complex) to induce enantioselectivity in the ring-forming step. | Can achieve high enantiomeric excess (ee) with substoichiometric amounts of the chiral source. | chemistryviews.org |

| Lewis Acid-Mediated Rearrangement | Conversion of substituted 1,3-dioxolan-4-ones to tetrahydrofuran products via methylenation and Lewis acid treatment. | Yields disubstituted tetrahydrofurans with modest to good stereoselectivity. | nih.gov |

Absolute Configuration Determination Methodologies

Once an enantiomerically pure or enriched sample of this compound is obtained, determining its absolute configuration—whether it is the (R) or (S) enantiomer—is essential. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed. When a heavy atom is present, the anomalous dispersion effect can be measured, allowing for the unambiguous assignment of the absolute stereostructure. tcichemicals.com The Flack parameter is refined during this process to confirm the assignment. google.com This method was used to determine the absolute configuration of a derivative of 3-aminotetrahydrofuran-3-carboxylic acid. google.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations (like Density Functional Theory, DFT) for a known configuration (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration. This method was successfully used to determine that a specific sample of 3-amino-3-(tetrahydrofuran) carboxylic acid was the (S)-enantiomer. researchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In this technique, the chiral compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. The NMR spectra (often ¹H or ¹⁹F NMR) of these diastereomers will exhibit different chemical shifts. frontiersin.org By comparing the spectra to established models, such as the Mosher's ester method for alcohols or similar methods for amines and carboxylic acids, the absolute configuration of the original compound can be deduced. nih.gov

| Methodology | Principle | Sample Requirement | Key Output |

|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. google.comtcichemicals.com | High-quality single crystal. | Unambiguous 3D molecular structure and absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental and DFT-calculated IR and VCD spectra. researchgate.net | Solution or neat liquid. | Assignment based on spectral correlation. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR chemical shifts. frontiersin.orgnih.gov | Soluble sample, requires derivatization. | Configuration is deduced from the pattern of chemical shift differences (Δδ). |

Conformational Analysis of Chiral Tetrahydrofuran Rings

The two primary, low-energy conformations for the tetrahydrofuran ring are the Envelope (E) and Twist (T) forms. rsc.org

Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth atom is out of the plane, resembling an open envelope with its flap up.

Twist (T) Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The energy barrier between these conformations is typically very low, allowing for rapid interconversion at room temperature through a process called pseudorotation. rsc.org However, the presence of substituents on the ring, such as the amino and ethyl carboxylate groups at the C3 position of this compound, creates preferential conformations. The substituents will favor positions that minimize steric interactions and other non-bonding strains. For instance, bulky groups prefer to occupy pseudo-equatorial positions to reduce steric hindrance. Computational methods, such as DFT and MP2 calculations, are powerful tools for exploring the conformational landscape and determining the relative stabilities of different puckered forms of substituted tetrahydrofurans. rsc.org

| Conformation | Description | Key Geometric Feature | Influence of Substituents |

|---|---|---|---|

| Envelope (E) | One atom is out of the plane formed by the other four. rsc.org | Cs symmetry (if unsubstituted). | Substituents can favor being on the "flap" or the planar portion to minimize strain. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane. rsc.org | C2 symmetry (if unsubstituted). | Often a slightly lower energy conformation that minimizes torsional strain. |

Advanced Spectroscopic and Structural Characterization Methods in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules like ethyl 3-aminotetrahydrofuran-3-carboxylate. Both ¹H and ¹³C NMR spectra would provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the diastereotopic protons of the tetrahydrofuran (B95107) (THF) ring. The protons on the C2, C4, and C5 carbons of the THF ring would appear as complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these protons are highly sensitive to their spatial orientation, providing initial clues about the conformation of the five-membered ring.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the molecule, including the quaternary carbon at the C3 position, the carbonyl carbon of the ester, and the carbons of the THF ring and the ethyl group.

While 1D NMR provides the basic structural connectivity, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the stereochemistry and conformation of the flexible tetrahydrofuran ring. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling networks within the THF and ethyl moieties.

More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical for determining through-space proximities between protons. For instance, observing a NOE correlation between a proton on the C2 position and a proton on the C4 position can help define the relative stereochemistry and the puckering of the THF ring. The conformation of five-membered rings like tetrahydrofuran is known to be flexible, often existing in equilibrium between various "envelope" and "twist" forms. researchgate.net The specific pattern of NOE cross-peaks allows researchers to deduce the predominant conformation in solution.

X-ray Crystallography for Solid-State Structure Determination

The absolute configuration of this derivative was definitively determined through the refinement of the Flack parameter during the crystallographic analysis. google.com The crystal structure reveals the precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the spatial arrangement of the amino and carboxylic acid groups relative to the tetrahydrofuran ring.

Table 1: Crystallographic Data for (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-tetrahydro-furan-3-carboxylic acid google.com

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₀ClNO₄S |

| Crystal System | Orthorhombic |

| a | 7.8200 (16) Å |

| b | 8.7700 (18) Å |

| c | 17.520 (4) Å |

| Volume | 1100.7 (4) ų |

| Z | 4 |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a synthesized compound and for monitoring the progress of a reaction. In the context of this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

The ESI mass spectrum run in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for an ethyl ester might include the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty rearrangement. Fragmentation of the tetrahydrofuran ring itself could also occur, providing further confirmation of the structure.

Chiral Chromatography (HPLC/GC) for Enantiopurity Assessment

Since this compound is a chiral compound, assessing its enantiomeric purity is crucial, particularly in pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

The selection of the CSP and the mobile phase is critical for achieving good separation (resolution). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the separation of a broad range of chiral compounds. nih.gov For derivatives of 3-aminotetrahydrofuran-3-carboxylic acid, successful enantiomeric separation has been documented using a DAICEL AD-H column, which is based on an amylose derivative. google.com

Table 2: Example of Chiral HPLC Conditions for a 3-Aminotetrahydrofuran-3-carboxylic Acid Derivative google.com

| Parameter | Condition |

|---|---|

| Column | DAICEL AD-H, 250mm x 4.6mm |

| Mobile Phase | Hexane (80%) / Ethanol (B145695) (20%) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 9.2 min |

By comparing the chromatogram of a racemic sample to that of an enantiomerically enriched sample, the enantiomeric excess (% ee) can be accurately calculated from the relative peak areas.

Circular Dichroism (CD) Spectroscopy for Chirality Sensing

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly useful for determining the absolute configuration of a molecule by comparing experimental spectra to those predicted by computational methods.

A study on the parent compound, 3-amino-3-(tetrahydrofuran) carboxylic acid, successfully used a related technique, Vibrational Circular Dichroism (VCD), in conjunction with Density Functional Theory (DFT) calculations to determine its absolute configuration. researchgate.net The experimental VCD spectrum in an aqueous solution was compared with the calculated spectra for both the (S) and (R) enantiomers. A strong correlation between the experimental spectrum and the calculated spectrum for the (S)-enantiomer allowed for its unambiguous assignment. researchgate.net This approach, which analyzes the chiral signature in the infrared region, is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.

Computational and Theoretical Studies of Ethyl 3 Aminotetrahydrofuran 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For Ethyl 3-aminotetrahydrofuran-3-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govajchem-a.com For organic molecules, these properties are key to understanding potential reaction pathways and electronic transitions. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Heterocyclic Compound (Note: Data is illustrative for a comparable heterocyclic system, as specific values for this compound are not available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Source: Adapted from theoretical studies on similar heterocyclic compounds. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netmaterialsciencejournal.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the tetrahydrofuran (B95107) ring, as well as the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding and other interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and mode of interaction between a small molecule like this compound and a biological target. nih.govresearchgate.net The simulation calculates a docking score, which estimates the binding free energy, with lower scores generally indicating a more stable complex. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the conformational flexibility and stability of this compound. The simulation tracks the trajectory of atoms, allowing for the exploration of different conformational states and the assessment of their relative energies and stability. mdpi.com This is particularly important for understanding how the molecule behaves in different environments, such as in solution, and how its shape might influence its interactions with other molecules.

Non-Linear Optical Properties (NLO) Investigation

Organic molecules with delocalized π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netnih.gov Computational methods, particularly DFT, can be used to calculate NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net These calculations help in understanding how the electronic structure of a molecule like this compound gives rise to its NLO response. The presence of donor (amino group) and acceptor (carboxylate group) functionalities connected through the tetrahydrofuran ring could potentially lead to interesting NLO characteristics.

Mechanistic Insights from Computational Reaction Modeling

Computational reaction modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical transformations involving molecules such as this compound. Although specific computational studies focused exclusively on the reaction mechanisms of this particular compound are not extensively documented in publicly available literature, we can infer the types of mechanistic insights that could be gained by examining computational studies on analogous systems, such as other tetrahydrofuran derivatives and reactions involving amino esters. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate reaction energetics.

One of the primary applications of computational modeling is to distinguish between different possible reaction pathways. For instance, in reactions involving nucleophilic attack on the ester group of this compound, computational studies could help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. A computational study on the aminolysis of esters, for example, has shown that both concerted and stepwise mechanisms can have similar activation energies in uncatalyzed reactions, while the stepwise mechanism is favored in catalyzed reactions. This highlights the crucial role of the reaction environment, which can be effectively modeled computationally.

Furthermore, computational modeling can provide detailed geometric and electronic information about transition states, which are critical for understanding the factors that control reaction rates and selectivity. For a hypothetical reaction of this compound, computational analysis could reveal the bond lengths and angles of the atoms involved in the transition state, as well as the charge distribution. This information is invaluable for rationalizing observed stereochemical outcomes. For example, computational studies on the synthesis of tetrahydrofuran derivatives have utilized DFT calculations to explain the stereoselectivity of ring expansion reactions by analyzing the bond lengths in the key intermediates. rsc.orgrsc.org

The influence of catalysts on reaction mechanisms is another area where computational modeling provides significant insights. By explicitly including catalyst molecules in the calculations, it is possible to model their interactions with the reactants and determine how they lower the activation energy of the reaction. For instance, in a potential acid-catalyzed hydrolysis of the ester group in this compound, computational modeling could illustrate how the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

To illustrate the kind of data that can be obtained from such computational studies, the following tables present hypothetical energetic data for a proposed reaction of this compound.

Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Acyl Substitution Reaction

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) |

| Concerted | None | 25.8 |

| Stepwise (TS1) | None | 26.5 |

| Stepwise (TS2) | None | 18.2 |

| Concerted | Acid | 15.3 |

| Stepwise (TS1) | Acid | 14.9 |

| Stepwise (TS2) | Acid | 10.7 |

This table presents hypothetical data for illustrative purposes.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (Stepwise, Acid-Catalyzed)

| Parameter | Value (Å or °) |

| C-O (carbonyl) bond length | 1.35 |

| C-N (forming bond) distance | 1.98 |

| O-C-N angle | 105.2 |

| C-O-H (acid) bond length | 1.02 |

This table presents hypothetical data for illustrative purposes.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The use of chiral building blocks in MCRs is a powerful strategy for the rapid generation of libraries of enantioenriched complex molecules. Ethyl 3-aminotetrahydrofuran-3-carboxylate, with its primary amine and ester functionalities, is theoretically well-suited for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction (U-4CR), the primary amine of this compound could condense with an aldehyde or ketone to form an imine. This intermediate could then react with an isocyanide and a carboxylic acid to yield a complex α-acylamino amide product. The reaction would proceed through the established Ugi mechanism, involving the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate, followed by an irreversible Mumm rearrangement. organic-chemistry.orgbeilstein-journals.org The stereochemistry of the final product would be influenced by the chiral tetrahydrofuran (B95107) backbone.

Similarly, in a Passerini three-component reaction (P-3CR), which involves an isocyanide, a carbonyl compound, and a carboxylic acid, the amine functionality of the title compound would not directly participate. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov However, if the amino group were to be transformed into an isocyanide, the resulting chiral isocyanide could be a valuable component in Passerini reactions to generate α-acyloxy amides. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov

Despite the theoretical potential, a comprehensive search of the current scientific literature does not yield specific examples of this compound being used as a building block in published Passerini or Ugi multicomponent reactions. The application of this specific chiral precursor in MCRs remains a promising but underexplored area of research.

| Multicomponent Reaction | Potential Role of this compound | Product Type |

| Ugi Reaction | Amine Component | α-Acylamino Amides |

| Passerini Reaction | Precursor to a Chiral Isocyanide Component | α-Acyloxy Amides |

Incorporation into Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems, such as spiro and fused ring structures, is of great interest in medicinal chemistry due to the diverse biological activities these scaffolds exhibit. beilstein-journals.orgnih.govbeilstein-journals.orgijpsr.com The bifunctional nature of this compound makes it a candidate for the construction of such systems.

Spiro Heterocycles: Spirocycles contain two rings connected by a single common atom. beilstein-journals.orgnih.govbeilstein-journals.org The quaternary carbon of this compound could potentially serve as the spiro center. For instance, intramolecular cyclization reactions involving both the amine and the ester functionalities, or reactions with bifunctional reagents, could lead to the formation of novel spiro-tetrahydrofuran systems. While general methods for the synthesis of spiro[dihydropyridine-oxindoles] and other spirocycles are known, specific examples starting from this compound are not documented. beilstein-journals.orgresearchgate.net

Fused Heterocyclic Systems: Fused heterocycles, where two or more rings share two or more atoms, are common motifs in pharmaceuticals. ijpsr.com this compound could be elaborated into fused systems through multi-step synthetic sequences. For example, the amino and ester groups could be chemically modified to introduce reactive handles that could then participate in intramolecular cyclization reactions to form an adjacent ring fused to the tetrahydrofuran core. A patent describing the synthesis of a variety of amide derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid demonstrates the utility of this core structure in building larger, more complex molecules, some of which could be precursors to fused systems. google.com However, specific examples of fused heterocycles synthesized directly from the ethyl ester are not readily found in the literature.

Role in the Synthesis of Natural Product Analogs